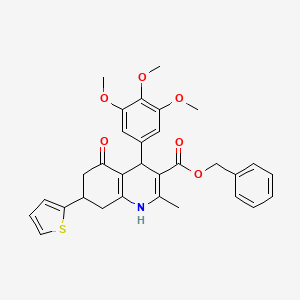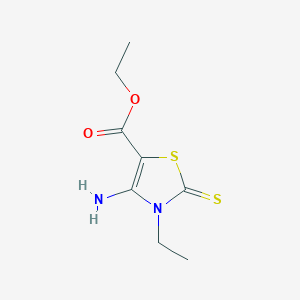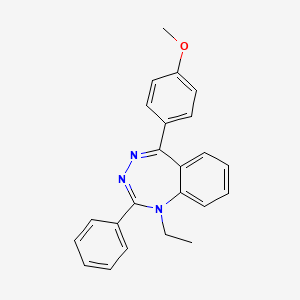![molecular formula C25H20IN3O5 B11084815 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide](/img/structure/B11084815.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinone ring, and an iodophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Imidazolidinone Ring: This involves the reaction of an appropriate amine with a carbonyl compound, followed by cyclization to form the imidazolidinone ring.
Introduction of the Iodophenyl Group: This step typically involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.
Coupling Reactions: The final step involves coupling the benzodioxole moiety, the imidazolidinone ring, and the iodophenyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving benzodioxole and imidazolidinone moieties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the imidazolidinone ring could modulate protein-protein interactions. The iodophenyl group may enhance the compound’s binding affinity and specificity for its targets.
Properties
Molecular Formula |
C25H20IN3O5 |
|---|---|
Molecular Weight |
569.3 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C25H20IN3O5/c26-17-7-9-18(10-8-17)27-23(30)13-20-24(31)29(19-4-2-1-3-5-19)25(32)28(20)14-16-6-11-21-22(12-16)34-15-33-21/h1-12,20H,13-15H2,(H,27,30) |
InChI Key |
WOVNDNCOUCYKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,1,1,3,3,3-hexafluoro-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]propan-2-yl}-3-phenylpropanamide](/img/structure/B11084739.png)
![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide](/img/structure/B11084749.png)


![N-(2-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11084770.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11084776.png)
![11-(3-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11084786.png)
![(2Z)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11084789.png)

![ethyl 5-(acetyloxy)-2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084800.png)
![10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B11084801.png)
![6-nitro-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11084806.png)
![Ethyl 3-(2-chlorophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B11084809.png)
![3-(4-bromophenyl)-1,1-dimethyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11084819.png)
